molecular formula C15H18BNO2 B1449147 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline CAS No. 1338914-81-0

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

Cat. No. B1449147
CAS RN: 1338914-81-0
M. Wt: 255.12 g/mol
InChI Key: NYVHLWGQZOHXCV-UHFFFAOYSA-N
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Description

“5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline” is a chemical compound that contains a boronic acid derivative known as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane . This compound is often used in the synthesis of various chemical structures .


Synthesis Analysis

The synthesis of this compound involves several steps. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a boronic acid derivative (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) attached to an isoquinoline structure . The empirical formula of the boronic acid derivative is C6H13BO2 .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can undergo coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates . It can also be involved in asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane include a refractive index of 1.396, a boiling point of 42-43 °C/50 mmHg, and a density of 0.882 g/mL at 25 °C . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Organic Synthesis Intermediates

This compound serves as an important intermediate in organic synthesis. It’s utilized in reactions such as nucleophilic substitutions and amidation reactions to create complex molecules with borate and sulfonamide groups . These intermediates are crucial for developing new synthetic routes and can be used to synthesize a wide range of organic compounds.

Drug Development

In pharmaceutical research, compounds like 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline are often used as enzyme inhibitors or ligand drugs . They play a significant role in the development of anticancer drugs and treatments for microbial infections, showcasing their versatility in medicinal chemistry.

Fluorescent Probes

Boronic acid compounds are employed as fluorescent probes due to their ability to identify various substances such as hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . This application is particularly useful in biological and chemical sensing technologies.

Stimulus-Responsive Drug Carriers

The boronic ester bonds in these compounds are widely used in the construction of stimulus-responsive drug carriers . These carriers can respond to changes in the microenvironment, such as pH, glucose, and ATP levels, enabling controlled drug release for insulin, genes, and anticancer drugs.

Crystallographic and Conformational Analyses

The crystal structure and conformation of molecules like 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline can be characterized using techniques such as NMR, IR, MS, and single-crystal X-ray diffraction . These analyses are essential for understanding the physical and chemical properties of new compounds.

Density Functional Theory (DFT) Studies

DFT is used to study the molecular electrostatic potential and frontier molecular orbitals of compounds, providing insights into their reactivity and stability . This theoretical approach is fundamental in predicting the behavior of new molecules in various chemical reactions.

Borylation Reactions

The compound is used in borylation reactions, particularly at the benzylic C-H bond of alkylbenzenes, to form pinacol benzyl boronate in the presence of a palladium catalyst . This application is significant in the field of organometallic chemistry.

Hydroboration Reactions

It is also employed in hydroboration reactions of alkyl or aryl alkynes and alkenes, which are catalyzed by transition metals . These reactions are pivotal for introducing boron into organic molecules, which can then be further transformed into various functional groups.

properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BNO2/c1-14(2)15(3,4)19-16(18-14)13-7-5-6-11-10-17-9-8-12(11)13/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVHLWGQZOHXCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN=CC3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

CAS RN

1338914-81-0
Record name 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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